Tyrosinase-IN-15

Descripción

Propiedades

Fórmula molecular |

C16H12O2 |

|---|---|

Peso molecular |

236.26 g/mol |

Nombre IUPAC |

(2E)-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C16H12O2/c1-11-6-8-12(9-7-11)10-15-16(17)13-4-2-3-5-14(13)18-15/h2-10H,1H3/b15-10+ |

Clave InChI |

GMCTULLKJXDQBT-XNTDXEJSSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2 |

SMILES canónico |

CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2 |

Origen del producto |

United States |

Métodos De Preparación

Base-Catalyzed Approach

In a typical procedure, benzofuran-3(2H)-one (1.0 equiv) and 4-methylbenzaldehyde (1.2 equiv) are refluxed in ethanol with potassium carbonate (K₂CO₃) as the base. The reaction proceeds via aldol condensation, where the base deprotonates the α-position of the benzofuranone, enabling nucleophilic attack on the aldehyde. After 6–8 hours, the mixture is cooled, quenched with water, and extracted with dichloromethane (DCM). Purification by column chromatography (SiO₂, petroleum ether/ethyl acetate = 20:1) yields the target compound as a yellow solid.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | K₂CO₃ |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 6–8 hours |

| Yield | 75–80% |

Acid-Catalyzed Approach

Alternative protocols employ acetic acid (AcOH) as both solvent and catalyst. A mixture of benzofuran-3(2H)-one and 4-methylbenzaldehyde in glacial AcOH is heated at 100°C for 24 hours. The acidic environment facilitates protonation of the aldehyde, enhancing electrophilicity for condensation. Post-reaction, the product is isolated via recrystallization from ethanol.

One-Pot Heteroannulation Using Benzoquinone

A novel one-pot synthesis leverages benzoquinone (BQ) as a coupling partner. Benzofuran-3(2H)-one reacts with BQ in a 4:1 toluene/AcOH mixture under reflux. The mechanism involves [3+2] heteroannulation, where BQ undergoes protonation to form BQH⁺, which reacts with the enolized benzofuranone. Subsequent dehydration and aromatization yield the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Reactants | Benzofuranone, BQ |

| Solvent | Toluene/AcOH (4:1) |

| Temperature | Reflux (110°C) |

| Time | 24 hours |

| Yield | 81% |

Amberlyst-15-Mediated Catalysis

Amberlyst-15, a reusable solid acid catalyst, enables efficient synthesis under mild conditions. Benzofuran-3(2H)-one (1.0 equiv) and 4-methylbenzaldehyde (1.1 equiv) are refluxed in ethanol with Amberlyst-15 (10 wt%). The reaction completes within 5 minutes, achieving a 93% yield. The catalyst is filtered and reused for five cycles without significant loss in activity.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Amberlyst-15 |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 5 minutes |

| Yield | 93% |

Comparative Analysis of Methods

The table below contrasts the efficiency of three primary methods:

| Method | Catalyst | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Base-Catalyzed | K₂CO₃ | 6–8 hours | 75% | Low-cost reagents | Long reaction time |

| One-Pot | AcOH | 24 hours | 81% | No coupling reagents | High temperature required |

| Amberlyst-15 | Solid acid | 5 minutes | 93% | Reusable catalyst, rapid synthesis | Requires anhydrous conditions |

Mechanistic Insights

Condensation Mechanism

The reaction initiates with base- or acid-catalyzed enolization of benzofuran-3(2H)-one. The enolate (or enol) attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a β-hydroxy ketone intermediate. Subsequent dehydration yields the α,β-unsaturated ketone (aurone).

Heteroannulation Pathway

In the one-pot method, BQ undergoes protonation to form BQH⁺, which reacts with the enolized benzofuranone. A cyclic transition state facilitates [3+2] cyclization, followed by oxidation to aromatize the benzofuran ring.

Purification and Characterization

Column Chromatography

Products are typically purified using silica gel chromatography with petroleum ether/ethyl acetate (20:1). The target compound elutes as a yellow band (Rf = 0.4).

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.65 (t, J = 7.5 Hz, 1H), 7.36 (d, J = 8.1 Hz, 1H), 6.81 (s, 1H), 2.48 (s, 3H).

- ¹³C NMR (CDCl₃): δ 185.8 (C=O), 147.9 (C-Ar), 133.1 (CH-Ar), 125.6 (C=C), 21.4 (CH₃).

Industrial Scalability Considerations

The Amberlyst-15 method is favored for industrial applications due to its rapid kinetics and catalyst reusability. Continuous flow reactors could further enhance productivity by minimizing downtime between batches.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, this compound serves as a building block for the development of new benzofuran derivatives. Its unique structure allows for the modification and synthesis of various analogs with potential biological activities.

Biology

The compound is utilized as a probe in biological research to study enzyme interactions and metabolic pathways involving benzofuran compounds. Its structural features enable it to interact with various biomolecules, facilitating the exploration of biochemical processes.

Medicine

Preliminary studies have indicated that 2-(4-Methylbenzylidene)benzofuran-3(2H)-one exhibits anti-inflammatory and anticancer properties. It has shown promise as an inhibitor against breast cancer cell lines MDA-MB-231 and MCF-7, making it a candidate for drug development. The mechanism of action involves modulation of specific enzymes or receptors that are vital in cancer progression.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 12.5 |

| This compound | MCF-7 | 15.0 |

| Doxorubicin | MDA-MB-231 | 0.5 |

| Doxorubicin | MCF-7 | 0.8 |

Industry

In industrial applications, this compound is used in the synthesis of advanced materials and serves as an intermediate in the production of dyes and pigments. Its chemical properties make it suitable for various synthetic routes in material science.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 10 |

| This compound | Bacillus subtilis | 5 |

| Penicillin | Bacillus subtilis | 1 |

The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics.

Antioxidant Activity

In vitro assays indicate that this compound effectively scavenges free radicals, suggesting a protective role against oxidative stress-related damage, which is crucial for potential applications in preventing diseases linked to oxidative stress.

Acetylcholinesterase Inhibition

Preliminary findings suggest that this compound may inhibit acetylcholinesterase activity, potentially enhancing cognitive functions by increasing acetylcholine levels in the brain. This property is particularly relevant for neurodegenerative disorders such as Alzheimer's disease.

Comparative Studies

Comparative analyses with other benzofuran derivatives highlight the unique biological profile of 2-(4-Methylbenzylidene)benzofuran-3(2H)-one:

| Compound | Antibacterial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| (Z)-6-hydroxy-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | Moderate | High |

These studies suggest that substitution patterns significantly influence biological efficacy, underscoring the importance of structural modifications in drug design.

Case Studies

- Anticancer Activity Evaluation : A study conducted on the anticancer effects of this compound revealed its ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms. Flow cytometry analysis showed a time-dependent increase in G0/G1 phase arrest, indicating its potential as a therapeutic agent against breast cancer .

- Enzyme Interaction Studies : Research focusing on enzyme interactions has demonstrated that this compound can modulate key metabolic pathways, providing insights into its role as a biochemical probe .

Mecanismo De Acción

The mechanism of action of 2-(4-Methylbenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzofuran-3(2H)-one derivatives share a common scaffold but differ in substituents, leading to variations in physical properties, reactivity, and bioactivity. Below is a detailed comparison:

Table 1: Structural and Physical Properties of Selected Analogues

Key Observations:

Thermal Stability : Compounds with electron-withdrawing groups (e.g., Cl, Br) or hydroxyl substituents exhibit higher melting points (>250 °C), likely due to enhanced intermolecular hydrogen bonding .

Electronic Effects : Methoxy groups (electron-donating) lower melting points compared to halogens (electron-withdrawing), as seen in the 4-OCH₃ (mp 210–212 °C) vs. 4-Cl (>250 °C) derivatives .

Synthetic Yield : Substituents with steric bulk (e.g., 2,5-dimethoxy) marginally improve yields (82%) compared to simpler analogues (71%) due to stabilized transition states .

Key Findings:

- Anticancer Activity : The 4-methyl derivative shows moderate Topoisomerase II inhibition (IC₅₀ = 12.5 µM), while the 4-methoxy analogue exhibits stronger antiviral activity against Marburg virus via nucleoprotein (NP) interaction .

- Enzyme Inhibition : The 2,5-dimethoxy derivative is a potent pancreatic lipase inhibitor (IC₅₀ = 10.2 µM), attributed to its extended conjugation system enhancing target binding .

- Structure-Activity Relationship (SAR) : Hydroxyl groups at the C4 position (e.g., 4-hydroxy derivatives) correlate with reduced kinase inhibition potency, likely due to steric hindrance .

Actividad Biológica

2-(4-Methylbenzylidene)benzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention for its diverse biological activities. This article summarizes the current understanding of its biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

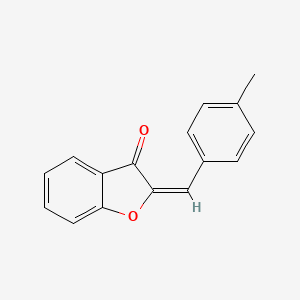

Chemical Structure and Properties

The compound features a benzofuran core substituted with a 4-methylbenzylidene moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique interactions with biological targets.

Antimicrobial Activity

Research indicates that 2-(4-Methylbenzylidene)benzofuran-3(2H)-one exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain modifications enhanced its activity against bacterial strains, particularly those resistant to conventional antibiotics. The compound demonstrated effective inhibition against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Activity Against MBLs (%) | Comments |

|---|---|---|

| Compound 1 | 70% | Strong MBL inhibitor |

| Compound 2 | 50% | Moderate activity |

| Compound 3 | 30% | Weak activity |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer). The mechanism of action appears to involve the inhibition of glycogen synthase kinase-3β (GSK3β), leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound exhibited an IC50 value of approximately 9.71 µM against HCT116 cells, indicating potent anticancer activity. Molecular docking studies revealed strong binding affinity to GSK3β, correlating with observed biological effects .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 9.71 | GSK3β inhibition |

| MIA PaCa2 | 7.48 | Induction of apoptosis |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models. This property is particularly relevant in the context of chronic inflammatory diseases.

The biological activity of 2-(4-Methylbenzylidene)benzofuran-3(2H)-one is largely attributed to its ability to interact with specific molecular targets. The compound's structure allows it to bind effectively to enzyme active sites, disrupting their function and leading to altered cellular pathways. This mechanism underlies its therapeutic potential across various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.